(2-Bromo-6-nitrophenyl)(methyl)sulfane
Overview
Description
(2-Bromo-6-nitrophenyl)(methyl)sulfane is a useful research compound. Its molecular formula is C7H6BrNO2S and its molecular weight is 248.10 g/mol. The purity is usually 95%.
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Scientific Research Applications
Transparent Aromatic Polyimides Synthesis
(Tapaswi et al., 2015) detailed the synthesis of transparent aromatic polyimides (PIs) using derivatives similar to (2-Bromo-6-nitrophenyl)(methyl)sulfane. These PIs exhibit high refractive indices and small birefringences, making them suitable for optical applications.
Dihydrofolate Reductase Inhibitors
(Al-Wahaibi et al., 2021) researched derivatives of this compound as potential inhibitors of human dihydrofolate reductase, an enzyme target in cancer treatments.
Sulfane Sulfur Detection and Imaging
(Han et al., 2018) developed a near-infrared fluorescent probe using a compound related to this compound. This probe aids in the detection and imaging of sulfane sulfur in living cells and in vivo studies.
Synthesis of Amides and Peptides
(Shimagaki et al., 1983) used compounds similar to this compound for the synthesis of amides and peptides, highlighting its application in organic synthesis.
Molecular Imaging and Detection of Reactive Sulfur Species
(Lin et al., 2015) discussed the use of reaction-based fluorescent probes, possibly related to this compound, for visualizing hydrogen sulfide and reactive sulfur species in biological systems.
Genotoxic Impurity Analysis in Pharmaceuticals
(Miniyar et al., 2019) developed an analytical method to identify impurities like 2-nitrophenyl(phenyl)sulfane in pharmaceuticals, indicating the importance of such compounds in ensuring drug safety.
Properties
IUPAC Name |
1-bromo-2-methylsulfanyl-3-nitrobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2S/c1-12-7-5(8)3-2-4-6(7)9(10)11/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEWBHQBFTRGOPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=C1Br)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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